(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines quinoline and indolizine moieties, making it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Quinoline Derivative: The synthesis begins with the preparation of a quinoline derivative through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.
Indolizine Formation: The quinoline derivative is then subjected to a cyclization reaction to form the indolizine ring.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through a condensation reaction with appropriate reagents, such as diamines and carbonyl compounds, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and indolizine rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents such as amines, under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: Its structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinoline-8-amines and quinoxalines share structural similarities with (S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine.
Indolizine Derivatives: Compounds containing the indolizine ring, such as indolizine-3-carboxylates, are structurally related.
Pyrimidine Derivatives: Compounds like pyrimidine-4,6-diamines also share similarities in their core structure.
Uniqueness
The uniqueness of this compound lies in its combination of quinoline, indolizine, and pyrimidine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N6 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(8S)-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine |
InChI |
InChI=1S/C20H18N6/c1-11-6-14(21)9-26-18(11)16(17-19(22)24-10-25-20(17)26)13-7-12-4-2-3-5-15(12)23-8-13/h2-8,10,14H,9,21H2,1H3,(H2,22,24,25)/t14-/m0/s1 |
InChI Key |
GYBYHQNFFACLLM-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)N |
Canonical SMILES |
CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.